An In-depth Technical Guide to t-Boc-Aminooxy-pentane-amine: A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to t-Boc-Aminooxy-pentane-amine: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Boc-Aminooxy-pentane-amine, systematically named tert-butyl (5-aminopentyl)oxycarbamate, is a versatile heterobifunctional linker essential in the fields of bioconjugation and drug development. Its unique architecture, featuring a Boc-protected aminooxy group at one terminus and a primary amine at the other, allows for the sequential and chemoselective conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
The targeted delivery of therapeutic agents and the specific degradation of pathogenic proteins are at the forefront of modern drug discovery. The success of these strategies hinges on the ability to chemically link distinct molecular entities with precision and stability. Bifunctional linkers are central to this endeavor, and t-Boc-Aminooxy-pentane-amine has emerged as a valuable tool due to its orthogonal reactivity.
The molecule possesses two key functional groups:
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A Boc-protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of conditions and can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy group (-ONH2). This group exhibits exceptional chemoselectivity towards aldehydes and ketones, forming a stable oxime linkage.[1]
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A Primary Amine (-NH2): This versatile nucleophile readily participates in standard coupling reactions, most notably forming stable amide bonds with activated carboxylic acids (e.g., NHS esters).[1]
This dual reactivity allows for a modular and controlled approach to synthesizing complex conjugates.
Physicochemical Properties
While specific experimentally determined physicochemical data for t-Boc-Aminooxy-pentane-amine is not widely published in peer-reviewed literature, its key identifiers and basic properties are well-established by commercial suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₂₂N₂O₃ | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
| CAS Number | 848349-01-9 | [2][3] |
| Appearance | Typically a colorless to pale-yellow oil or solid | General Observation |
| Solubility | Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758). | [3] |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | [3] |
Synthesis and Purification
Figure 1: A plausible synthetic pathway for t-Boc-Aminooxy-pentane-amine.
Representative Experimental Protocol: Synthesis
Step 1: Synthesis of 5-(Aminooxy)pentan-1-amine
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Mitsunobu Reaction: To a solution of N-Boc-5-aminopentan-1-ol (1 equivalent), N-hydroxyphthalimide (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield N-((5-(tert-butoxycarbonylamino)pentyl)oxy)phthalimide.
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Hydrazinolysis (Phthalimide Deprotection): Dissolve the purified intermediate in dichloromethane (DCM) and add hydrazine monohydrate (4-5 equivalents). Stir the mixture at room temperature for 4-6 hours.
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Purification: Filter the reaction mixture to remove the phthalhydrazide (B32825) precipitate. Concentrate the filtrate and purify the crude product to obtain 5-(aminooxy)pentan-1-amine.
Step 2: Synthesis of t-Boc-Aminooxy-pentane-amine
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Boc Protection: Dissolve 5-(aminooxy)pentan-1-amine (1 equivalent) in a suitable solvent such as DCM or a mixture of dioxane and water. Add a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents).
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Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise at room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield t-Boc-Aminooxy-pentane-amine.
Experimental Protocols for Bioconjugation
The utility of t-Boc-Aminooxy-pentane-amine lies in its ability to undergo sequential, orthogonal conjugation reactions.
Boc Deprotection to Unmask the Aminooxy Group
The Boc group is typically removed under mild acidic conditions to reveal the reactive aminooxy functionality.
Protocol:
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Dissolve the t-Boc-Aminooxy-pentane-amine conjugated molecule in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
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Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v) in DCM, or a 4M solution of HCl in dioxane.
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Stir the reaction mixture at room temperature for 30-60 minutes.
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Monitor the deprotection by LC-MS.
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Upon completion, remove the acid and solvent under a stream of nitrogen or by rotary evaporation. The resulting amine salt is often used in the next step without further purification.
Oxime Ligation with Aldehydes or Ketones
The deprotected aminooxy group reacts chemoselectively with carbonyl compounds to form a stable oxime bond.
Figure 2: General workflow for oxime ligation.
Protocol:
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Reagent Preparation:
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Dissolve the deprotected aminooxy-functionalized molecule (1.5-5 equivalents) in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 7.4.
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Dissolve the aldehyde or ketone-containing biomolecule (1 equivalent) in the same buffer.
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(Optional but recommended) Prepare a stock solution of an aniline catalyst (e.g., 200 mM in DMF or water) to accelerate the reaction.
-
-
Ligation Reaction:
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Combine the solutions of the aminooxy compound and the carbonyl-containing molecule.
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If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
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Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
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Purification: Purify the resulting oxime-linked conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or reverse-phase HPLC.
Amide Bond Formation with Carboxylic Acids
The primary amine of the linker can be coupled to a carboxylic acid, typically activated as an N-hydroxysuccinimide (NHS) ester.
Protocol:
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Reagent Preparation:
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Dissolve the NHS ester-activated molecule (1-1.5 equivalents) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
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Dissolve t-Boc-Aminooxy-pentane-amine (1 equivalent) in the same solvent.
-
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Coupling Reaction:
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Add the solution of t-Boc-Aminooxy-pentane-amine to the solution of the NHS ester.
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Add a non-nucleophilic base, such as DIPEA or TEA (2-3 equivalents), to scavenge the released N-hydroxysuccinimide.
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Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by flash column chromatography.
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Applications in Drug Development
The unique properties of t-Boc-Aminooxy-pentane-amine make it an ideal linker for the construction of ADCs and PROTACs, where precise control over the assembly of the final molecule is paramount.
Antibody-Drug Conjugates (ADCs)
In ADC development, an antibody is linked to a potent cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are critical. An oxime linkage formed via an aminooxy group is highly stable under physiological conditions.[4][5]
Figure 3: Logical flow for ADC synthesis using the linker.
This linker can be used to first attach to a payload containing a carboxylic acid via an amide bond. Following purification, the Boc group is removed, and the resulting aminooxy-functionalized payload is then conjugated to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation method results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[6][7] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation. The modular nature of t-Boc-Aminooxy-pentane-amine is highly advantageous for building PROTAC libraries.
Figure 4: Logical flow for PROTAC synthesis using the linker.
A common strategy involves first coupling the linker to the protein of interest (POI) ligand via the primary amine. After deprotection of the aminooxy group, the resulting intermediate is then ligated to an E3 ligase ligand functionalized with a carbonyl group. This "split-and-click" approach allows for the rapid generation and screening of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.[8]
Conclusion
t-Boc-Aminooxy-pentane-amine is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends, combined with the stability of the resulting amide and oxime linkages, provide a robust platform for the synthesis of well-defined and complex bioconjugates. The detailed protocols and strategic applications outlined in this guide are intended to empower scientists and drug development professionals to leverage this valuable linker in their research, paving the way for the next generation of targeted therapeutics and chemical biology probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. t-Boc-Aminooxy-pentane-amine, 848349-01-9 | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
